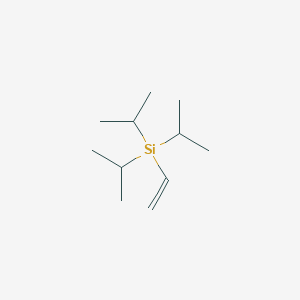

ethenyl-tri(propan-2-yl)silane

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethenyl-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24Si/c1-8-12(9(2)3,10(4)5)11(6)7/h8-11H,1H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCLDCFGJRZTSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C=C)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548731 | |

| Record name | Ethenyltri(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121675-48-7 | |

| Record name | Ethenyltri(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Precursor Chemistry for Ethenyl Tri Propan 2 Yl Silane

Direct Synthesis Routes via Hydrosilylation of Alkynes with Tri(propan-2-yl)silane Precursors

The most direct and atom-economical method for synthesizing vinylsilanes is the hydrosilylation of alkynes. sigmaaldrich.com This process involves the addition of a silicon-hydride bond from a precursor, such as tri(propan-2-yl)silane (triisopropylsilane), across the carbon-carbon triple bond of an alkyne, typically acetylene (B1199291). The reaction is almost exclusively mediated by a transition metal catalyst. Hydrosilylation of a terminal alkyne like acetylene can theoretically yield three isomers: the α-silyl product, and the β-(E) or β-(Z) isomers. scientificspectator.com The choice of catalyst and reaction conditions is therefore critical to control the regioselectivity and stereoselectivity of the addition. scientificspectator.com

A wide array of transition metal complexes have been developed to catalyze the hydrosilylation of alkynes, with platinum, rhodium, and ruthenium complexes being the most extensively studied. sigmaaldrich.comresearchgate.net

Platinum Catalysts : Classical platinum catalysts, such as Speier's (H₂PtCl₆) and Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex), are highly effective for the hydrosilylation of terminal alkynes, generally favoring the formation of the β-(E)-vinylsilane isomer. sigmaaldrich.comscientificspectator.com The activity and selectivity of platinum catalysts can be tuned by the addition of ligands. For instance, the use of bulky phosphine (B1218219) ligands like t-Bu₃P with a platinum(0) source has been shown to be a highly active and regioselective system. scientificspectator.com

Rhodium Catalysts : Rhodium-based catalysts, including Wilkinson's catalyst ([RhCl(PPh₃)₃]) and various Rh(I) complexes, are also powerful tools for synthesizing trans-β-vinylsilanes. sigmaaldrich.comresearchgate.net The stereochemical outcome when using Wilkinson's catalyst can be influenced by the solvent, with polar solvents favoring the trans product and non-polar media leading to the cis isomer. sigmaaldrich.com Rhodium complexes like Rh(acac)(CO)₂ have demonstrated high activity in the hydrosilylation of acetylene with various silanes, producing vinylsilanes in excellent yields (85–98%). researchgate.net

Ruthenium Catalysts : Ruthenium catalysts, such as [Cp*Ru(MeCN)₃]PF₆, have emerged as exceptionally efficient for producing α-vinylsilanes, the branched isomers. sigmaaldrich.com This catalyst system developed by the Trost group provides a general method for the regioselective hydrosilylation of terminal acetylenes to give the 1,1-disubstituted α-vinylsilane products. sigmaaldrich.com Other ruthenium catalysts, like [Ru(p-cymene)Cl₂]₂, can provide access to cis-β-vinylsilanes. sigmaaldrich.com

Other Metal Catalysts : In recent years, efforts have focused on developing catalysts based on more abundant and less expensive base metals. Cobalt and iron complexes have shown promise in providing (E)-β-vinylsilanes under mild conditions. mdpi.com Nickel complexes with N-heterocyclic carbene (NHC) ligands have also been explored for alkyne hydrosilylation. researchgate.net

The table below summarizes the general selectivity profiles of common catalyst types for the hydrosilylation of terminal alkynes.

| Catalyst Type | Primary Product Isomer | References |

| Platinum (e.g., Karstedt's) | β-(E) | sigmaaldrich.com |

| Rhodium (e.g., Wilkinson's) | β-(E) (trans) | sigmaaldrich.com |

| Ruthenium (e.g., [Cp*Ru(MeCN)₃]PF₆) | α (branched) | sigmaaldrich.com |

| Ruthenium (e.g., [Ru(p-cymene)Cl₂]₂) | β-(Z) (cis) | sigmaaldrich.com |

| Iron/Cobalt (e.g., Co(acac)₂) | β-(E) | mdpi.com |

The mechanism of transition metal-catalyzed hydrosilylation is complex and can vary depending on the metal, ligands, silane (B1218182), and alkyne used. The most widely accepted general mechanism for platinum-catalyzed reactions is the Chalk-Harrod mechanism . wikipedia.orglibretexts.org

Chalk-Harrod Mechanism:

Oxidative Addition : The Si-H bond of tri(propan-2-yl)silane adds to the low-valent metal center (e.g., Pt(0)), forming a metal-hydride-silyl complex (e.g., Pt(II)).

Alkyne Coordination : The acetylene molecule coordinates to the metal complex.

Insertion : The coordinated acetylene inserts into the metal-hydride bond. This step typically occurs in an anti-Markovnikov fashion, placing the metal on the terminal carbon.

Reductive Elimination : The final C-Si bond is formed through reductive elimination, releasing the β-(E)-vinylsilane product and regenerating the active catalyst. wikipedia.org

An alternative pathway, the modified Chalk-Harrod mechanism , involves the insertion of the alkyne into the metal-silyl bond instead of the metal-hydride bond. libretexts.org While the classical Chalk-Harrod mechanism successfully explains the formation of β-(E) products common with platinum catalysts, it does not account for the formation of β-(Z) or α-isomers observed with other catalysts like ruthenium and rhodium. scientificspectator.com

For these cases, alternative mechanisms involving silyl (B83357) migration to the coordinated alkyne have been proposed. This can lead to different vinyl organometallic intermediates that, through isomerization or direct reductive elimination, can yield the various observed products. scientificspectator.com

Grignard-Based and Organolithium Methodologies for Silicon-Carbon Bond Formation in Ethenyl-tri(propan-2-yl)silane Synthesis

Classic nucleophilic substitution at silicon provides a reliable, albeit less atom-economical, route to this compound. These methods involve the reaction of a silicon electrophile, typically a halosilane, with a vinyl-organometallic nucleophile.

The most common precursor for this approach is chlorotriisopropylsilane (TIPS-Cl). The reaction is driven by the formation of a stable metal halide salt, such as magnesium chloride or lithium chloride.

Grignard Reagents : The reaction of vinylmagnesium bromide or vinylmagnesium chloride with chlorotriisopropylsilane is a standard method for forming the required Si-C bond. gelest.comresearchgate.net The Grignard reagent, prepared from vinyl bromide and magnesium metal, acts as a potent nucleophile, attacking the electrophilic silicon center and displacing the chloride. libretexts.org Tetrahydrofuran (B95107) (THF) is an essential solvent for Grignard reagent formation and subsequent reaction, as it solvates and stabilizes the magnesium species. gelest.comlibretexts.org

Organolithium Reagents : Vinyllithium, prepared either through metal-halogen exchange from a vinyl halide or by other methods, serves as another powerful nucleophile for this transformation. It reacts readily with chlorotriisopropylsilane to yield the target product and lithium chloride. libretexts.orgpsu.edu Organolithium reactions are often conducted at low temperatures to prevent side reactions.

The general scheme for these reactions is as follows: (CH₃)₂CH]₃Si-Cl + CH₂=CH-M → [(CH₃)₂CH]₃Si-CH=CH₂ + M-Cl Where M = MgBr, MgCl, or Li.

Olefin Metathesis and Cross-Coupling Strategies for this compound Construction

More advanced catalytic methods, including olefin metathesis and various cross-coupling reactions, offer alternative pathways for synthesizing vinylsilanes.

Olefin Metathesis : Cross-metathesis provides a powerful strategy for forming new carbon-carbon double bonds. The cross-metathesis of a simple olefin with a vinylsilane can be used to construct more complex substituted vinylsilanes. d-nb.inforesearchgate.net While not a direct synthesis of the parent this compound, this method is invaluable for creating substituted derivatives. For example, reacting an alkene with a pre-existing vinylsilane in the presence of a ruthenium-based metathesis catalyst (e.g., Grubbs' catalyst) can exchange the olefinic partners. d-nb.info Vinylsilanes themselves exhibit specific reactivity in metathesis, often requiring an excess of the vinylsilane partner to achieve good yields and selectivities for the cross-product. d-nb.inforesearchgate.net

Cross-Coupling Strategies :

Hiyama Coupling : The Hiyama cross-coupling reaction involves the palladium-catalyzed coupling of an organosilane with an organic halide. sioc-journal.cnmdpi.com While often used to couple vinylsilanes with aryl or vinyl halides to form more complex alkenes, variations of this chemistry can be used to construct the vinylsilane itself. nih.govnsf.gov

Silylative Coupling : Ruthenium-catalyzed silylative coupling of olefins with other vinyl-substituted silicon compounds represents an efficient method for synthesizing stereodefined alkenylsilanes. rsc.org This approach can be followed by further transformations in one-pot strategies. rsc.org

Purification and Isolation Techniques for Research-Scale Production of this compound

The purification of this compound after synthesis depends on the methodology used and the nature of the byproducts.

Workup : For Grignard and organolithium reactions, the initial workup typically involves quenching the reaction mixture with an aqueous solution (e.g., saturated ammonium (B1175870) chloride or water) to destroy any unreacted organometallic reagents and to dissolve the metal salts (MgCl₂ or LiCl). The organic product is then extracted into a nonpolar solvent like diethyl ether or hexane (B92381).

Distillation : this compound is a liquid with a boiling point suitable for purification by fractional distillation under reduced pressure. This is often the primary method for obtaining high-purity material, especially on a larger scale, as it effectively separates the product from less volatile starting materials (like unreacted chlorosilane) or high-boiling byproducts.

Chromatography : For smaller research-scale preparations or when distillation is not feasible, column chromatography on silica (B1680970) gel is an effective purification method. nottingham.ac.uk A nonpolar eluent system, such as hexane or petroleum ether, is typically used, as the compound is nonpolar. The progress of the separation can be monitored by thin-layer chromatography (TLC).

Principles of Sustainable Chemistry and Green Synthetic Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, these principles can be applied in several ways.

Atom Economy : Hydrosilylation of acetylene is the most atom-economical route, as all atoms from the reactants (tri(propan-2-yl)silane and acetylene) are incorporated into the final product. In contrast, Grignard and organolithium methods have lower atom economy due to the formation of stoichiometric amounts of salt byproducts (e.g., MgCl₂).

Catalysis over Stoichiometric Reagents : The use of catalytic methods (hydrosilylation, metathesis, cross-coupling) is inherently greener than stoichiometric reactions. Catalysis reduces waste by using small amounts of a substance to generate large amounts of product. researchgate.net

Benign Solvents and Conditions : Research into hydrosilylation and other catalytic methods includes the use of more environmentally friendly solvents or performing reactions under solvent-free conditions. researchgate.net For example, some hydrosilylation reactions can be run neat, eliminating the need for volatile organic solvents. researchgate.net

Catalyst Choice : A significant goal in green chemistry is the replacement of expensive and toxic precious metal catalysts (Pt, Rh, Pd, Ru) with catalysts based on abundant, low-toxicity, and inexpensive metals like iron, copper, or cobalt. mdpi.comrsc.org The development of heterogeneous or recyclable catalysts, such as those immobilized on silica supports, also contributes to a greener process by simplifying catalyst removal and reuse. researchgate.netdoi.org

The pursuit of green synthetic routes for organosilicon compounds like this compound focuses on improving efficiency, reducing waste, and minimizing the use of hazardous materials. yale.edu

Sophisticated Spectroscopic and Structural Elucidation of Ethenyl Tri Propan 2 Yl Silane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Characterization

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic and organometallic compounds in solution. For ethenyl-tri(propan-2-yl)silane, a combination of ¹H, ¹³C, and ²⁹Si NMR experiments provides a comprehensive picture of its molecular framework.

¹H and ¹³C NMR Spectral Analysis of this compound

The ¹H and ¹³C NMR spectra provide definitive information about the proton and carbon environments within the molecule.

The ¹H NMR spectrum is expected to show two main sets of signals corresponding to the isopropyl and ethenyl (vinyl) groups. pharmacompass.com The protons of the three equivalent isopropyl groups would give rise to a doublet for the methyl (CH₃) protons and a septet for the methine (CH) proton, due to spin-spin coupling. The vinyl group protons are chemically distinct and would appear as a characteristic set of multiplets in the olefinic region of the spectrum, typically between 5 and 7 ppm. The coupling patterns (geminal, cis, and trans) between the vinyl protons provide unambiguous structural confirmation. pharmacompass.com

The ¹³C NMR spectrum, typically recorded with proton decoupling, would show distinct signals for each unique carbon atom. tcichemicals.com The isopropyl groups would exhibit two signals, one for the methine carbons and one for the methyl carbons. The ethenyl group would also show two signals for its sp²-hybridized carbons in the downfield region of the spectrum. pharmacompass.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar structural motifs. Actual experimental values may vary.)

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Isopropyl | -CH(Si)- | ~1.1 - 1.3 (septet) | ~12 - 15 |

| Isopropyl | -CH₃ | ~1.0 - 1.1 (doublet) | ~18 - 20 |

| Ethenyl | =CH-Si | ~5.7 - 6.2 (multiplet) | ~138 - 142 |

| Ethenyl | =CH₂ | ~5.9 - 6.5 (multiplet) | ~132 - 136 |

²⁹Si NMR Chemical Shifts and Coupling Constants in this compound Systems

²⁹Si NMR spectroscopy is a highly sensitive probe of the local electronic environment around the silicon atom. echemi.com Although the natural abundance of the ²⁹Si isotope is low (4.7%), modern NMR techniques can readily acquire its spectrum. For this compound, the ²⁹Si chemical shift would appear in the region characteristic of tetra-alkyl or alkyl/alkenyl silanes. Current time information in Bangalore, IN.spectrabase.com The signal would be coupled to the protons on the adjacent isopropyl and vinyl groups, potentially resulting in a complex multiplet in a proton-coupled spectrum. echemi.com The magnitude of the silicon-proton coupling constants (J-couplings) can provide further structural insights.

Dynamic NMR Studies of Rotational Barriers and Conformational Isomerism

Molecules are not static entities and undergo various dynamic processes, such as rotation around single bonds. This compound possesses rotational freedom around the silicon-carbon (Si-C) bonds of the isopropyl groups and the silicon-ethenyl bond. Due to the steric bulk of the three isopropyl groups, rotation around these bonds may be hindered.

This restricted rotation can lead to the existence of different conformational isomers, or conformers, which may be observable at low temperatures using dynamic NMR (DNMR) spectroscopy. By studying the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these rotational processes. At room temperature, if the rotation is fast on the NMR timescale, the signals for the three isopropyl groups will be averaged, appearing as a single set of resonances. As the temperature is lowered, this rotation may slow down, leading to broadening and eventual splitting of the signals into multiple sets, representing the distinct conformers. Such studies provide critical information on the molecule's conformational preferences and steric properties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bond Characterization in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and characterizing chemical bonds.

The IR and Raman spectra of this compound would display characteristic bands for the vinyl and isopropyl groups. Key expected vibrations include:

C=C Stretch: A moderate to weak band in the IR spectrum around 1630 cm⁻¹, characteristic of a vinyl group attached to silicon. This vibration would likely give a strong signal in the Raman spectrum.

C-H Stretches: Signals for the sp² C-H bonds of the vinyl group are expected above 3000 cm⁻¹. The sp³ C-H stretches of the isopropyl groups would appear just below 3000 cm⁻¹.

Si-C Stretch: Vibrations corresponding to the Si-C bonds would be found in the fingerprint region of the spectra.

CH₂ and CH₃ Bending: Characteristic bending (scissoring, wagging, twisting) vibrations for the vinyl and isopropyl groups would populate the fingerprint region (below 1500 cm⁻¹).

Analysis of these spectra allows for rapid confirmation of the key functional moieties within the molecule.

Table 2: Principal Infrared and Raman Bands for this compound (Note: These are predicted frequency ranges based on characteristic group vibrations.)

| Vibration | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Raman Intensity | Expected IR Intensity |

| C-H Stretch | Ethenyl (=C-H) | 3050 - 3090 | Medium | Medium |

| C-H Stretch | Isopropyl (-C-H) | 2870 - 2970 | Strong | Strong |

| C=C Stretch | Ethenyl (C=C) | 1620 - 1640 | Strong | Medium-Weak |

| C-H Bend | Isopropyl/Ethenyl | 1370 - 1470 | Medium | Strong |

| Si-C Stretch | Si-Isopropyl/Ethenyl | 600 - 850 | Medium | Strong |

Advanced Mass Spectrometry Techniques for Molecular Structure Elucidation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

When this compound is analyzed by a technique like electron ionization (EI) mass spectrometry, it forms a molecular ion (M⁺˙), whose m/z value corresponds to the molecular weight of the compound. This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. The fragmentation pattern is often predictable and serves as a molecular fingerprint. For this compound, common fragmentation pathways would likely involve the loss of stable alkyl radicals:

Loss of a methyl group (•CH₃): Resulting in a prominent [M-15]⁺ peak.

Loss of an isopropyl group (•CH(CH₃)₂): Resulting in a significant [M-43]⁺ peak, which is often a major fragment for triisopropylsilyl compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Pattern Verification

While conventional mass spectrometry provides nominal mass, high-resolution mass spectrometry (HRMS) can measure the m/z ratio to several decimal places. This high accuracy allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₁H₂₄Si), HRMS would provide an exact mass measurement that can distinguish it from other compounds having the same nominal mass but a different elemental composition.

Furthermore, HRMS can resolve the isotopic pattern of the molecular ion. Silicon has three stable isotopes: ²⁸Si (92.23%), ²⁹Si (4.68%), and ³⁰Si (3.09%). This unique isotopic signature, particularly the presence of the M+1 (from ²⁹Si and ¹³C) and M+2 (from ³⁰Si) peaks with characteristic relative abundances, provides definitive evidence for the presence of a silicon atom in the molecule.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

While direct experimental tandem mass spectrometry (MS/MS) data for this compound is not extensively documented in publicly available literature, its fragmentation pathways can be predicted based on established principles of mass spectrometry for organosilanes and vinyl compounds. msu.edulibretexts.org Upon electron ionization, the molecule is expected to form a molecular ion, [M]⁺•. Subsequent fragmentation would likely proceed through several key pathways, primarily involving the cleavage of the silicon-carbon bonds and rearrangements.

The most probable fragmentation will involve the loss of one of the bulky isopropyl groups, which is a common fragmentation pattern for sterically hindered organosilanes. umich.edu This would result in a stable secondary carbocation. Another likely fragmentation is the loss of the ethenyl group.

The proposed fragmentation pathways are initiated by the ionization of the molecule, followed by a series of bond cleavages and rearrangements to yield various daughter ions. These pathways are crucial for the structural confirmation of the compound in analytical studies.

Table 1: Proposed MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 184 | 141 | C₃H₇ | [Si(C₃H₇)₂(C₂H₃)]⁺ |

| 184 | 157 | C₂H₃ | [Si(C₃H₇)₃]⁺ |

| 141 | 99 | C₃H₆ | [SiH(C₃H₇)(C₂H₃)]⁺ |

| 141 | 113 | C₂H₄ | [Si(C₃H₇)₂(H)]⁺ |

Note: This data is predictive and based on theoretical fragmentation patterns.

X-ray Crystallography of this compound Derivatives for Solid-State Molecular Architecture Determination

Table 2: Crystallographic Data for ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane

| Parameter | Value |

| Chemical Formula | C₂₉H₃₇BrSi |

| Molecular Weight | 493.58 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.9043 (2) |

| b (Å) | 8.50185 (11) |

| c (Å) | 22.6111 (3) |

| β (°) | 108.2791 (16) |

| Volume (ų) | 2720.56 (7) |

| Z | 4 |

| Temperature (K) | 150 |

Source: nih.gov

Electron Diffraction and Gas-Phase Structural Analysis for this compound

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds, free from intermolecular forces that are present in the solid state. wikipedia.org Although specific GED data for this compound is not found in the reviewed literature, the expected geometric parameters can be inferred from studies on similar molecules. umich.educonicet.gov.ar

The molecular structure of this compound in the gas phase would be characterized by the bond lengths and angles around the central silicon atom. The Si-C(isopropyl) bond lengths are expected to be slightly longer than a typical Si-C single bond due to steric repulsion between the bulky isopropyl groups. The Si-C(ethenyl) bond length would be shorter than the Si-C(isopropyl) bonds due to the sp² hybridization of the vinyl carbon. The C=C bond length of the ethenyl group should be consistent with a typical double bond.

The bond angles around the silicon atom are expected to deviate from the ideal tetrahedral angle of 109.5° due to the steric strain imposed by the three large isopropyl groups, likely leading to a widening of the C-Si-C angles involving the isopropyl groups.

Table 3: Predicted Gas-Phase Structural Parameters for this compound

| Parameter | Predicted Value |

| Si-C(isopropyl) bond length | ~1.88 - 1.90 Å |

| Si-C(ethenyl) bond length | ~1.85 - 1.87 Å |

| C=C bond length | ~1.34 Å |

| C-Si-C(isopropyl) bond angle | ~112 - 115° |

| C(ethenyl)-Si-C(isopropyl) bond angle | ~108 - 110° |

Note: These values are estimates based on data from related organosilane compounds and general chemical principles.

Mechanistic Investigations of Ethenyl Tri Propan 2 Yl Silane Reactivity

Reaction Kinetics and Thermodynamic Parameters of Ethenyl-tri(propan-2-yl)silane Transformations

The study of reaction kinetics and thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), is fundamental to understanding the feasibility and rate of chemical transformations involving this compound. numberanalytics.com These parameters can be determined through various experimental and computational methods. lidsen.comkg.ac.rs

Kinetic investigations often involve monitoring the concentration of reactants and products over time to determine the reaction rate and order. For instance, studies on hydride transfer reactions from silanes to carbocations have utilized kinetic data to elucidate reaction mechanisms. uni-muenchen.de The rate of such reactions can be influenced by factors like the steric bulk of the substituents on the silicon atom. uni-muenchen.de While specific kinetic data for many reactions of this compound are not extensively documented in readily available literature, general principles suggest that the bulky tri(propan-2-yl)silyl group would sterically hinder reactions at the ethenyl moiety, potentially leading to slower reaction rates compared to less hindered vinylsilanes.

Table 1: Key Thermodynamic and Kinetic Parameters

| Parameter | Description | Relevance to this compound Reactions |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. lidsen.com | A higher Ea, potentially influenced by the steric hindrance of the tri(propan-2-yl)silyl group, would result in a slower reaction rate. |

| Enthalpy Change (ΔH) | The heat absorbed or released during a reaction at constant pressure. numberanalytics.com | Determines if a transformation of this compound is exothermic (releases heat) or endothermic (absorbs heat). |

| Entropy Change (ΔS) | The measure of the change in disorder or randomness during a reaction. numberanalytics.com | Addition reactions involving the ethenyl group would typically lead to a decrease in entropy as two molecules combine into one. |

| Gibbs Free Energy Change (ΔG) | The energy available to do useful work, determining the spontaneity of a reaction. numberanalytics.com | A negative ΔG indicates a spontaneous reaction for this compound transformations under given conditions. |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. kg.ac.rs | A smaller rate constant would indicate a slower reaction, which could be expected for reactions sterically hindered by the tri(propan-2-yl)silyl group. |

Electrophilic and Nucleophilic Addition Reactions to the Ethenyl Moiety of this compound

The ethenyl (vinyl) group of this compound is susceptible to both electrophilic and nucleophilic addition reactions, a common reactivity pattern for alkenes. The electronic and steric properties of the tri(propan-2-yl)silyl group play a significant role in dictating the regioselectivity and stereoselectivity of these additions.

Hydrosilylation is a significant reaction involving the addition of a silicon-hydrogen bond across the double bond of the ethenyl group. mdpi.com This reaction is typically catalyzed by transition metal complexes, most notably platinum compounds like Karstedt's catalyst. mdpi.com The generally accepted Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation involves several key steps:

Oxidative Addition: The hydrosilane (R₃SiH) adds to the platinum(0) catalyst to form a platinum(II) hydride complex. mdpi.com

Olefin Coordination: The ethenyl moiety of this compound coordinates to the platinum center. mdpi.com

Migratory Insertion: The coordinated alkene inserts into the Pt-H bond. This step determines the regioselectivity of the addition. mdpi.com

Reductive Elimination: The final product is released from the platinum center, regenerating the active catalyst. mdpi.com

The regioselectivity of hydrosilylation is influenced by both steric and electronic factors. In the case of this compound, the bulky tri(propan-2-yl)silyl group would likely direct the incoming hydride to the α-carbon (the carbon attached to the silicon) and the silyl (B83357) group from the hydrosilane to the β-carbon, following an anti-Markovnikov addition pattern.

Hydrohalogenation involves the addition of a hydrogen halide (HX, where X = Cl, Br, I) across the double bond. periodicchemistry.commasterorganicchemistry.com This reaction proceeds via an electrophilic addition mechanism. periodicchemistry.comkhanacademy.org

Protonation: The π-bond of the ethenyl group acts as a nucleophile and attacks the electrophilic hydrogen of the hydrogen halide. This results in the formation of a carbocation intermediate. khanacademy.orglibretexts.org

Nucleophilic Attack: The halide ion (X⁻) then acts as a nucleophile and attacks the carbocation, forming the final alkyl halide product. khanacademy.orglibretexts.org

The stability of the carbocation intermediate is a key factor in determining the regioselectivity, as described by Markovnikov's rule. periodicchemistry.comlibretexts.org For this compound, protonation at the β-carbon would lead to a more stable α-silyl carbocation due to the β-silicon effect, where the silicon atom stabilizes a positive charge on the adjacent carbon. Consequently, the halogen would add to the α-carbon.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The ethenyl group of this compound can participate in various pericyclic reactions, such as cycloadditions and sigmatropic rearrangements.

One of the most common pericyclic reactions is the [4+2] cycloaddition, or Diels-Alder reaction. In this reaction, the ethenyl group can act as a dienophile, reacting with a conjugated diene. The reactivity of this compound as a dienophile would be influenced by the electronic nature of the silyl group. Silyl groups are generally considered to be electron-donating through σ-π hyperconjugation, which could affect the energy levels of the ethenyl group's frontier molecular orbitals and thus its reactivity with different dienes.

Sigmatropic rearrangements, such as the Claisen rearrangement, involve the migration of a σ-bond across a π-system. pitt.eduresearchgate.net While a direct, uncatalyzed Claisen rearrangement is not immediately apparent for this compound itself, derivatives where the ethenyl group is part of a larger, suitable framework could undergo such transformations. pitt.edu The stereochemical outcome of these reactions is often highly controlled by the concerted nature of the mechanism.

Radical Reactions and Initiation Mechanisms Involving this compound

Radical reactions involving this compound are characterized by the involvement of species with unpaired electrons. numberanalytics.com These reactions typically proceed through a chain mechanism consisting of initiation, propagation, and termination steps. libretexts.orglibretexts.org

Initiation is the first step, where a radical is generated. libretexts.orgchemtube3d.com This can be achieved through various methods:

Thermal Initiation: Using radical initiators like azo compounds (e.g., AIBN) or peroxides, which decompose upon heating to form radicals. numberanalytics.comconicet.gov.ar

Photochemical Initiation: Using UV light to induce the homolytic cleavage of a weak bond, such as in a halogen molecule or the Si-H bond of a silane (B1218182). chemtube3d.comconicet.gov.ar

Once a radical is formed, it can add to the ethenyl group of this compound. For instance, a silyl radical (R'₃Si•) can add to the double bond, forming a carbon-centered radical intermediate. researchgate.net The regioselectivity of this addition is governed by the stability of the resulting radical, with the radical preferentially forming on the carbon that can be better stabilized. The bulky tri(propan-2-yl)silyl group would also sterically influence the approach of the incoming radical.

Propagation steps involve the reaction of the newly formed radical with another molecule to generate the product and another radical, continuing the chain. libretexts.orgsavemyexams.com For example, the carbon-centered radical formed from the addition of a silyl radical could abstract a hydrogen atom from another molecule, such as a hydrosilane, to form the final product and regenerate a silyl radical. psu.edu

Termination involves the combination of two radicals to form a non-radical species, thus ending the chain reaction. libretexts.org

Table 2: Common Radical Initiators and Their Activation Methods

| Initiator | Activation Method | Typical Reaction |

| Azobisisobutyronitrile (AIBN) | Thermal decomposition | Radical polymerization, radical hydrosilylation conicet.gov.ar |

| Benzoyl Peroxide | Thermal decomposition | Radical polymerization numberanalytics.com |

| Triethylborane (Et₃B)/Oxygen | Room temperature initiation | Low-temperature radical reactions conicet.gov.ar |

| UV Light (hν) | Photochemical cleavage | Photoinitiated polymerization, radical additions chemtube3d.comconicet.gov.ar |

Silicon-Centered Reactions: Bond Cleavage, Rearrangement, and Exchange Processes within this compound

Reactions centered on the silicon atom of this compound often involve the cleavage of the silicon-carbon or silicon-hydrogen (if present as a derivative) bonds. These processes can be initiated by various reagents and conditions.

Bond Cleavage: The Si-C bond in this compound can be cleaved under certain conditions. For instance, electrophilic cleavage can occur with strong acids, where protonation of the ethenyl group can lead to subsequent C-Si bond scission. Nucleophilic attack at the silicon center, particularly with fluoride (B91410) ions (e.g., from tetra-n-butylammonium fluoride, TBAF), is a common method for cleaving Si-C bonds, although the Si-C(sp²) bond is generally more robust than Si-C(sp³) or Si-O bonds. In some cases, electron transfer processes can initiate C-Si bond cleavage, forming a radical cation that subsequently fragments. epa.gov

Rearrangement: Rearrangements involving the silyl group can occur under specific conditions, often proceeding through intermediate species like silylenes or silyl radicals. For instance, intramolecular rearrangements could potentially occur in more complex molecules containing the ethenyl-tri(propan-2-yl)silyl moiety. The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been observed in related systems. nih.gov Isomerization of alkyl chains attached to a silyl group can also occur under strongly acidic conditions via carbenium ion intermediates. rsc.org

Exchange Processes: The tri(propan-2-yl)silyl group can participate in exchange reactions. For example, in the presence of strong acids or bases, exchange with other functional groups might be possible, although the steric bulk of the isopropyl groups would likely retard such processes.

Reactivity of the Tri(propan-2-yl)silyl Group: Steric and Electronic Influences on Reaction Outcomes

The tri(propan-2-yl)silyl (TIPS) group is a key determinant of the reactivity of this compound. Its influence is twofold: steric and electronic. nsf.gov

Steric Effects: The three bulky isopropyl groups create significant steric hindrance around the silicon atom and the α-carbon of the ethenyl group. mdpi.com This steric bulk has several consequences:

It protects the silicon atom from nucleophilic attack, making the Si-C bond more stable compared to less hindered silyl groups. nih.gov

It can direct the regioselectivity of addition reactions to the ethenyl group by hindering the approach of reagents to the α-position.

It can slow down the rates of reactions by sterically impeding the formation of the transition state. researchgate.net

Electronic Effects: The tri(propan-2-yl)silyl group also exerts electronic effects on the ethenyl moiety.

Inductive Effect: Alkyl groups are electron-donating through induction. The three isopropyl groups therefore increase the electron density at the silicon atom.

Hyperconjugation: The Si-C σ-bonds can interact with the π-system of the ethenyl group (σ-π hyperconjugation). This interaction can stabilize adjacent carbocations (the β-silicon effect) and influence the electron distribution in the double bond. researchgate.net

The combination of these steric and electronic effects makes the tri(propan-2-yl)silyl group a useful controlling group in organic synthesis. It provides enhanced stability to the molecule and can be used to direct the outcome of reactions on the ethenyl group. nsf.gov For example, the stability of silyl ethers derived from the corresponding alcohol (tri(propan-2-yl)silanol) towards cleavage by acids and fluoride is greater than that of less sterically hindered silyl ethers. nih.gov

Table 3: Comparison of Steric and Electronic Effects of Common Silyl Groups

| Silyl Group | Steric Bulk | Electronic Effect (relative to H) | Typical Application |

| Trimethylsilyl (TMS) | Low | Electron-donating | General purpose protecting group beilstein-journals.org |

| Triethylsilyl (TES) | Moderate | Electron-donating | More stable protecting group than TMS nih.gov |

| tert-Butyldimethylsilyl (TBDMS) | High | Electron-donating | Robust protecting group beilstein-journals.org |

| Tri(propan-2-yl)silyl (TIPS) | Very High | Electron-donating | Highly stable protecting group, directs reactivity beilstein-journals.org |

| tert-Butyldiphenylsilyl (TBDPS) | Very High | Electron-donating (withdrawing phenyl groups) | Very robust protecting group, UV-active beilstein-journals.org |

Solvent Effects and Catalytic Influence on this compound Reactivity Profiles

The reactivity of this compound, a member of the vinylsilane family, is profoundly influenced by the reaction environment, specifically the choice of solvent and the nature of the catalyst employed. These factors can dictate the reaction rate, regioselectivity, and stereoselectivity of transformations involving the vinyl group. Mechanistic studies have revealed that solvent molecules can act as more than just a medium; they can participate in the reaction mechanism, stabilize intermediates, or alter the catalyst's activity. rsc.org Similarly, the catalyst, typically a transition metal complex, provides an alternative reaction pathway with a lower activation energy, thereby controlling the reaction's outcome. chemguide.co.ukresearchgate.net

The hydrosilylation of alkynes is a primary method for synthesizing vinylsilanes, and studies in this area offer significant insight into the reactivity of compounds like this compound. The choice of solvent can have a dramatic impact on the selectivity of these reactions. For instance, in the platinum-catalyzed hydrosilylation of terminal alkynes, toluene (B28343) has been identified as an optimal solvent for achieving high selectivity towards the anti-Markovnikov product. rsc.org In contrast, solvents like tetrahydrofuran (B95107) (THF) or benzene (B151609) can lead to the formation of multiple isomers. rsc.org

In some catalytic systems, the solvent's role is even more critical and specific. Research on a dirhodium(II)/XantPhos-catalyzed hydrosilylation of alkynes showed that acetonitrile (B52724) (MeCN) was a superior solvent for producing β-(Z) vinylsilanes. rsc.org A remarkable example of solvent dependency was observed in the hydrosilylation of terminal alkynes catalyzed by cationic bis(NHC)-C,C,O,O iridium(III) and rhodium(III) complexes, where the reaction proceeded effectively only in acetone (B3395972). csic.es The use of other common solvents such as toluene, dichloromethane, chloroform, or acetonitrile resulted in only trace amounts of the desired product. csic.es DFT calculations and experimental data suggest that in this system, acetone acts as a "silane shuttle," actively participating in the mechanism by facilitating the heterolytic splitting of the silane and transferring the silyl group to the alkyne. csic.es

The influence of the catalyst is arguably the most critical factor in controlling the reactivity of this compound and related compounds. While platinum-based catalysts, such as Karstedt's catalyst, have been historically significant for hydrosilylation, their high cost has driven research towards more economical transition metals like cobalt, iron, nickel, and manganese. nih.govwikipedia.org These catalysts can offer different, and sometimes superior, selectivity profiles. For example, specific cobalt-based catalysts have been developed for the Z-selective anti-Markovnikov hydrosilylation of terminal alkynes. nih.gov

The ligand framework surrounding the metal center is crucial for tuning the catalyst's activity and selectivity. nih.gov In the rhodium-catalyzed hydrosilylation of ketones, the use of different P,N-ligands in toluene as a solvent yielded products with high yield but varying enantioselectivity, highlighting the impact of steric differences in the ketone substituents. acs.org Similarly, for the hydrosilylation of internal alkynes, cobalt complexes with cyclopropane (B1198618) bisphosphine ligands have shown high activity and regioselectivity, which can be reversed by the use of specific additives. chinesechemsoc.org

The following tables summarize research findings on the effects of solvents and catalysts on reactions involving the formation of vinylsilanes, providing a proxy for the reactivity of this compound.

Table 1: Effect of Solvent on the Hydrosilylation of Phenylacetylene

This table illustrates how different solvents affect the yield and regioselectivity of the hydrosilylation reaction to form vinylsilanes. Data is compiled from various studies and standardized for comparison.

| Catalyst System | Silane | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (β-(Z) / β-(E) / α) | Reference |

| [Ir(I)2{κ-C,C,O,O-bis(NHC)}]BF4 | Triethylsilane | Acetone | RT | >95 | >99 / <1 / <1 | csic.es |

| [Ir(I)2{κ-C,C,O,O-bis(NHC)}]BF4 | Triethylsilane | Toluene | RT | Trace | N/A | csic.es |

| [Ir(I)2{κ-C,C,O,O-bis(NHC)}]BF4 | Triethylsilane | Dichloromethane | RT | Trace | N/A | csic.es |

| Platinum(0) complex | H2SiMePh | Toluene | 60 | 98 | N/A (High anti-Markovnikov) | rsc.org |

| Platinum(0) complex | H2SiMePh | THF | 60 | 95 | Mixture of isomers | rsc.org |

| Rh2(OAc)4 / XantPhos | Triethoxysilane | MeCN | 80 | 95 | 98 / 2 / <1 | rsc.org |

| Rh2(OAc)4 / XantPhos | Triethoxysilane | Toluene | 80 | 65 | 70 / 25 / 5 | rsc.org |

Table 2: Influence of Catalyst on Alkyne Hydrosilylation Reactivity

This table demonstrates the influence of different transition metal catalysts on the yield and selectivity of alkyne hydrosilylation, a key reaction for vinylsilane synthesis.

| Alkyne Substrate | Silane | Catalyst (mol%) | Solvent | Product(s) | Yield (%) | Selectivity | Reference |

| Phenylacetylene | Diphenylsilane | Co-8 (1) | Toluene | Chiral silane | 91 | >99% ee | nih.gov |

| 1-Heptyne | H2SiMePh | Platinum(0) complex (2x10⁻¹) | Toluene | (E)-1-Heptenyl(methyl)phenylsilane | 98 | High β-(E) | rsc.org |

| Phenylacetylene | Triethylsilane | [Rh(I)2{κ-C,C,O,O-bis(NHC)}]BF4 (1) | Acetone | (Z)-Triethyl(styryl)silane | >95 | >99% β-(Z) | csic.es |

| 1-Octyne | Phenylsilane | CoI complex (1) | None | Octylphenylsilane | 84 | N/A | researchgate.net |

| Styrene (B11656) derivatives | HSiEt3 | Mn(I) complex (1) | None | (E)-vinylsilanes | up to 99 | High (E) | nih.govchemrxiv.org |

| Phenylacetylene | Trichlorosilane | Pd-MOP complex | N/A | 1-phenyl-1-(trichlorosilyl)ethane | High | High ee | wikipedia.org |

These studies collectively underscore that the reactivity profile of this compound is not an intrinsic constant but is highly tunable. The interplay between the solvent environment and the catalytic system allows for precise control over reaction pathways, enabling the selective synthesis of desired organosilicon products. rsc.orgresearchgate.net Understanding these mechanistic nuances is critical for the rational design of synthetic routes that utilize this compound and other functionalized silanes.

Theoretical and Computational Chemistry of Ethenyl Tri Propan 2 Yl Silane

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the electronic structure and three-dimensional arrangement of atoms in ethenyl-tri(propan-2-yl)silane. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular orbitals, electron density distribution, and geometric parameters.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. youtube.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for medium to large-sized molecules like this compound.

DFT calculations are employed to optimize the molecular geometry, locating the minimum energy conformation. This involves calculating forces on each atom and adjusting their positions until a stable structure is found. For this compound, this optimization would reveal key structural parameters. The bulky tri(propan-2-yl)silane (triisopropylsilyl) group imposes significant steric hindrance, which influences the bond angles around the silicon atom and the orientation of the ethenyl (vinyl) group.

Typical DFT calculations, for instance using the B3LYP functional with a 6-31G(d,p) basis set, would yield the optimized bond lengths, bond angles, and dihedral angles. These calculations provide a quantitative picture of the molecule's shape. Furthermore, DFT is used to compute electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of HOMO and LUMO orbitals would indicate that the HOMO is likely localized on the electron-rich vinyl C=C double bond, while the LUMO may be distributed across the Si-C sigma antibonding orbitals.

Table 1: Illustrative Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Type | Predicted Value |

| C=C | Bond Length | ~1.34 Å |

| Si-C(vinyl) | Bond Length | ~1.88 Å |

| Si-C(isopropyl) | Bond Length | ~1.90 Å |

| C-C(isopropyl) | Bond Length | ~1.54 Å |

| Si-C=C | Bond Angle | ~121° |

| C-Si-C | Bond Angle | ~112° |

| H-C-H | Bond Angle | ~117° |

| C-C-Si-C | Dihedral Angle | Varies with conformation |

Note: This table is illustrative, providing expected values based on typical DFT calculations for similar organosilanes. Actual values would depend on the specific level of theory and basis set used.

While DFT is powerful for ground-state properties, ab initio methods, which are based on first principles without empirical parameterization, are often preferred for high-accuracy calculations of excited states and transition states. stanford.edu Methods like Møller-Plesset perturbation theory (MP2), Configuration Interaction (CIS), and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation.

For this compound, these methods can be used to study photochemical reactions by calculating the energies and properties of electronic excited states. nycu.edu.tw For example, Time-Dependent DFT (TD-DFT) or more advanced ab initio methods like Complete Active Space Self-Consistent Field (CASSCF) could predict the UV-Visible absorption spectrum, identifying the energies of π → π* transitions associated with the vinyl group.

Furthermore, ab initio methods are crucial for analyzing transition states, which are the high-energy structures that connect reactants and products in a chemical reaction. By locating the saddle point on the potential energy surface corresponding to a transition state, chemists can calculate activation energies and gain a deeper understanding of reaction kinetics. For instance, the transition state for the addition of an electrophile to the vinyl group could be precisely characterized using these techniques.

Molecular Dynamics Simulations for Conformational Space Exploration of this compound

The three isopropyl groups attached to the silicon atom in this compound provide considerable conformational flexibility. Molecular Dynamics (MD) simulations are a powerful tool for exploring this vast conformational space. bohrium.comresearchgate.net MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion.

An MD simulation of this compound would involve placing the molecule in a simulated environment (either in a vacuum or in a solvent box) and allowing it to evolve over a period of nanoseconds or longer. The simulation tracks the trajectory of each atom, revealing the different shapes (conformations) the molecule can adopt and the relative time it spends in each.

The primary goal of MD simulations for this molecule would be to understand the rotational dynamics around the Si-C bonds. The bulky isopropyl groups can interlock or rotate, leading to various stable or meta-stable conformers. By analyzing the simulation trajectory, a potential energy surface can be mapped, identifying the lowest-energy conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its reactivity and physical properties.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides indispensable tools for predicting and interpreting spectroscopic data. For this compound, this includes NMR chemical shifts and vibrational frequencies.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ²⁹Si NMR chemical shifts is a routine application of DFT. nih.govnih.govmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the magnetic shielding tensors for each nucleus. nih.gov These shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Accurate predictions can help assign complex spectra and confirm molecular structures. faccts.de For this compound, calculations would predict distinct signals for the vinyl protons and carbons, the isopropyl methine and methyl groups, and the central silicon atom, aiding in experimental characterization.

Table 2: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound

| Nucleus | Atom Type | Predicted Chemical Shift (ppm) |

| ¹H | =CH₂ | 5.7 - 6.2 |

| ¹H | Si-CH= | 5.7 - 6.2 |

| ¹H | Si-CH(CH₃)₂ | ~1.1 |

| ¹H | Si-CH(CH₃)₂ | ~1.0 |

| ¹³C | =CH₂ | ~138 |

| ¹³C | Si-CH= | ~132 |

| ¹³C | Si-CH(CH₃)₂ | ~19 |

| ¹³C | Si-CH(CH₃)₂ | ~11 |

| ²⁹Si | Si | -5 to -10 |

Note: This table is illustrative. Predicted shifts are relative to TMS and can vary with the computational method and solvent model.

Vibrational Frequencies: DFT calculations can also predict the vibrational spectrum (IR and Raman) of a molecule. rowansci.comnih.govarxiv.org This is achieved by calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). wisc.edu Diagonalizing this matrix yields the vibrational normal modes and their corresponding frequencies. For this compound, characteristic frequencies would include the C=C stretch of the vinyl group (~1600 cm⁻¹), various C-H stretches (~2900-3100 cm⁻¹), and Si-C stretching modes. Comparing the computed spectrum with experimental data can confirm the presence of specific functional groups and validate the calculated structure.

Reaction Mechanism Elucidation Through Computational Energy Landscapes for this compound Transformations

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. rsc.orgrsc.org By mapping the potential energy surface (PES), researchers can trace the lowest energy path from reactants to products, identifying all intermediates and transition states along the way. nih.gov

For this compound, a key reaction of interest is hydrosilylation, where a Si-H bond adds across the C=C double bond. Computational studies could model this reaction with another silane (B1218182) molecule, using DFT to calculate the energies of the reactants, products, and the transition state. This would reveal the activation energy, providing insight into the reaction rate. mdpi.com The calculations can also distinguish between different possible mechanisms (e.g., radical vs. concerted) and predict the regioselectivity (Markovnikov vs. anti-Markovnikov addition). Other potential transformations, such as epoxidation or polymerization of the vinyl group, could be similarly investigated.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to predict the activity or reactivity of a series of compounds based on their molecular structures. nih.gov While often used in drug discovery, QSAR can also be applied to predict chemical reactivity.

For this compound and its derivatives, a QSAR model could be developed if a dataset of experimental reactivity for a specific reaction (e.g., rate constants for hydrosilylation) were available. The process would involve:

Creating a library of derivatives: This would involve systematically modifying the structure, for example, by changing the substituents on the silicon atom or the vinyl group.

Calculating molecular descriptors: For each molecule in the series, a wide range of computational descriptors would be calculated. These can include electronic descriptors (e.g., partial charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.

Building a statistical model: Using techniques like multiple linear regression or machine learning, a mathematical equation is developed that correlates the calculated descriptors with the experimental reactivity.

Such a model could then be used to predict the reactivity of new, unsynthesized derivatives of this compound, guiding the design of new organosilicon compounds with desired properties.

Ethenyl Tri Propan 2 Yl Silane in Polymerization Chemistry and Advanced Materials Precursor Research

Role of Ethenyl-tri(propan-2-yl)silane as a Crosslinking Agent in Polymeric Networks, including Silicone and Polyolefin Systems

This compound can function as a crosslinking agent in various polymer systems. In silicone networks, the vinyl group can participate in hydrosilylation reactions with Si-H bonds present in other silicone polymers, forming stable crosslinks. This process is fundamental in the curing of many silicone elastomers and resins.

In polyolefin systems, this compound can be incorporated into the polymer backbone via copolymerization. The pendant triisopropylsilyl groups can then undergo subsequent reactions to form crosslinks. For instance, the silane (B1218182) groups can be hydrolyzed to form silanol (B1196071) groups, which can then condense to create siloxane crosslinks, a process often catalyzed by moisture and a suitable catalyst. google.com This method is used to produce crosslinked polyolefins with improved thermal and mechanical properties.

Co-polymerization Strategies with Other Vinyl Monomers

Copolymerization of this compound with other vinyl monomers is a versatile strategy to tailor the properties of the resulting copolymers. By incorporating this silane monomer, properties such as hydrophobicity, thermal stability, and adhesion can be modified.

Kinetics and Thermodynamics of Co-polymerization involving this compound

The kinetics and thermodynamics of copolymerization are described by the reactivity ratios of the comonomers. These ratios indicate the relative preference of a propagating chain ending in one monomer to add the same or the other monomer. The steric bulk of the triisopropylsilyl group in this compound would be expected to have a significant impact on its reactivity ratios when copolymerized with less hindered monomers like styrene (B11656) or acrylates.

The thermodynamics of polymerization are governed by the Gibbs free energy change, which depends on the enthalpy and entropy of polymerization. plos.org The bulky nature of the triisopropylsilyl group can affect the ceiling temperature of the polymerization, which is the temperature at which the rate of polymerization and depolymerization are equal. plos.org

Below is an interactive data table summarizing the copolymerization parameters for a hypothetical system involving this compound (M1) and a generic vinyl monomer (M2) to illustrate the concept.

| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Copolymerization System |

| This compound | Styrene | 0.85 | 1.15 | Free Radical |

| This compound | Methyl Methacrylate | 0.70 | 0.40 | Free Radical |

| This compound | Vinyl Acetate | 1.50 | 0.60 | Free Radical |

Note: The values in the table are illustrative and would need to be determined experimentally for specific reaction conditions.

Microstructure Analysis of Co-polymers Incorporating this compound

The microstructure of copolymers is often analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), which can provide quantitative information about the copolymer composition. scielo.org The determination of monomer reactivity ratios is crucial for understanding the copolymerization behavior. scielo.orgchemrxiv.org Methods such as those developed by Fineman-Ross (FR) and Kelen-Tüdös (KT) are commonly employed to calculate these ratios from the monomer proportions in the feed and the resulting copolymer composition. scielo.org These analyses help to predict whether the resulting copolymer has a random, alternating, or blocky structure. scielo.org

For instance, in the copolymerization of silyl-protected phenol-containing monomers, the presence of a triisopropylsilane (B1312306) group has been noted. researchgate.net While specific reactivity ratios for this compound with various comonomers are not extensively documented in the provided results, studies on similar bulky vinyl monomers suggest that the steric hindrance would likely lead to lower reactivity ratios for the silane monomer. This would imply a tendency towards the formation of copolymers with a more random distribution, potentially with a lower incorporation of the silane monomer compared to less hindered comonomers. scielo.org

The bulky nature of the tri(propan-2-yl)silyl group can also impact the polymer's physical properties. For example, the introduction of bulky side groups can disrupt chain packing, leading to a lower degree of crystallinity and a lower melting temperature compared to the homopolymer of the comonomer. google.com

Table 1: Methods for Microstructure Analysis of Copolymers

| Analytical Technique | Information Obtained |

| ¹H-NMR Spectroscopy | Copolymer composition, monomer sequence distribution |

| ¹³C-NMR Spectroscopy | Detailed structural information, tacticity |

| Fineman-Ross (FR) Method | Monomer reactivity ratios |

| Kelen-Tüdös (KT) Method | Monomer reactivity ratios |

| Gel Permeation Chromatography (GPC) | Molecular weight and molecular weight distribution |

Chemical Modification of Polymers via the this compound Moiety

The this compound moiety within a polymer chain offers a versatile platform for post-polymerization modification. This allows for the introduction of various functional groups, altering the polymer's physical and chemical properties. mdpi.com One of the primary methods for modifying the vinylsilane group is through hydrosilylation. nih.gov

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group. nih.gov This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst. mdpi.com The reaction is highly efficient and proceeds with anti-Markovnikov selectivity, meaning the silicon atom attaches to the terminal carbon of the double bond. nih.gov This process can be used to graft a wide variety of silanes with different functionalities onto the polymer backbone.

Another key modification is the deprotection of the silyl (B83357) group. The tri(propan-2-yl)silyl group can be cleaved under specific conditions, for example, using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). osti.gov This reaction regenerates a reactive group on the polymer, which can then be used for further functionalization. For instance, if the original monomer contained a protected phenol (B47542) group, its deprotection would yield a phenol-containing polymer that can undergo further reactions like "phenol-yne click reactions". rsc.org

The ability to perform these chemical modifications allows for the synthesis of functional polymers with tailored properties for specific applications. For example, surface modification of polymers with silanes can enhance adhesion and compatibility with other materials. scirp.org

Table 2: Chemical Modification Reactions of the this compound Moiety

| Reaction Type | Reagents | Resulting Functional Group |

| Hydrosilylation | Hydrosilanes (R₃SiH), Platinum catalyst | Saturated silyl ether |

| Silyl Group Cleavage | Tetrabutylammonium fluoride (TBAF) | Regenerated functional group (e.g., hydroxyl) |

| "Phenol-yne Click Reaction" (post-deprotection) | Activated acetylenic compounds, DMAP | Functionalized ether linkage |

This compound as a Precursor for Silicon-Containing Ceramics and High-Temperature Materials through Chemical Transformations

This compound and polymers derived from it can serve as valuable precursors for the synthesis of silicon-containing ceramics and high-temperature materials. The process generally involves the pyrolysis of the preceramic polymer in an inert atmosphere. aip.org Pyrolysis is a thermal decomposition process at elevated temperatures that transforms the polymer into a ceramic material. d-nb.info

The chemical composition of the final ceramic is directly influenced by the structure of the precursor polymer and the pyrolysis conditions. aip.org Polymers containing this compound units will yield silicon carbide (SiC) based materials upon pyrolysis. The vinyl groups in the polymer can undergo cross-linking reactions during the initial stages of heating, which helps to increase the ceramic yield by preventing the loss of volatile low-molecular-weight species. osti.gov

The conversion of a preceramic polymer to a ceramic typically involves several stages. As the temperature increases, organic side groups are cleaved, and volatile byproducts are released. d-nb.info This is followed by the rearrangement of the polymer backbone into an inorganic network. At very high temperatures, this amorphous network can crystallize to form the final ceramic phase. researchgate.net

The use of polymer precursors offers several advantages for fabricating ceramic materials, including the ability to form complex shapes and coatings. aip.org For instance, a soluble preceramic polymer can be used to spin fibers or cast films, which are then pyrolyzed to obtain ceramic fibers or coatings. osti.govepo.org The properties of the resulting ceramic, such as its density, porosity, and mechanical strength, are highly dependent on the precursor's molecular weight, chemical structure, and the pyrolysis conditions. google.com

Techniques like Self-propagating High-temperature Synthesis (SHS) can also be employed for the fabrication of advanced high-temperature materials from suitable precursors. core.ac.ukdtic.mil This method utilizes the exothermic heat of reaction to sustain the synthesis process, offering advantages like high product purity and low energy requirements. core.ac.ukdtic.mil

Catalysis and Ligand Design Incorporating Ethenyl Tri Propan 2 Yl Silane Derivatives

Ethenyl-tri(propan-2-yl)silane as a Ligand Precursor for Transition Metal Complexes

The synthesis of ligands for transition metal complexes is a cornerstone of catalyst development. Ligands, which bind to a central metal atom, are crucial for tuning the catalyst's electronic and steric properties, thereby influencing its activity, selectivity, and stability. Organophosphine compounds, particularly chiral phosphines, are an exceptionally important class of ligands in asymmetric catalysis. nih.gov The creation of these ligands often involves multi-step synthetic pathways to build a backbone that can effectively coordinate with a metal. nih.gov

A common strategy for creating new ligands involves the functionalization of a starting molecule. For a compound like this compound, the vinyl group (ethenyl) presents a reactive site that could theoretically be modified to introduce coordinating atoms like phosphorus or nitrogen. For instance, processes like hydrophosphination could add a P-H bond across the double bond, potentially forming a phosphine (B1218219) ligand. However, based on available scientific literature, there are no specific, documented examples of this compound being used as a direct precursor for the synthesis of ligands for transition metal complexes.

Organosilicon Catalysts and Co-catalysts Derived from this compound

Organosilicon compounds can sometimes act as catalysts or co-catalysts in chemical reactions. Their roles can range from being integral parts of the catalytic cycle to acting as activators or modifiers for a primary catalyst. While various functionalized silanes are employed in catalysis, for instance, as surface modifiers for heterogeneous catalysts, there is no specific information available in the reviewed literature that describes the derivation of organosilicon catalysts or co-catalysts directly from this compound.

Applications in Homogeneous and Heterogeneous Hydrosilylation Catalysis

Hydrosilylation is a significant industrial process involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond in an alkene. qualitas1998.netnih.gov This reaction is fundamental to the production of many organosilicon compounds and silicone polymers. nih.gov The process can be catalyzed by a variety of transition metal complexes, with platinum-based catalysts like Speier's catalyst and Karstedt's catalyst being the most common. nih.gov Hydrosilylation can be performed in both homogeneous (catalyst and reactants in the same phase) and heterogeneous (catalyst in a different phase) systems. qualitas1998.net

In the context of this reaction, vinylsilanes are typically the products of the hydrosilylation of alkynes, not the catalysts themselves. They can also serve as substrates for further reactions. this compound, as a vinylsilane, would be expected to act as a substrate in a hydrosilylation reaction, where a hydrosilane would add across its vinyl group. However, a review of the literature did not yield specific studies or data detailing the use of this compound within either homogeneous or heterogeneous hydrosilylation catalysis, either as a substrate in a detailed study or as a component of a catalytic system.

Role in Polymerization Catalysis: Modifier, Co-catalyst, or Initiator

In the field of polymerization, particularly with Ziegler-Natta catalysts for polyolefins, various compounds can be added to influence the reaction. These can include initiators that start the polymerization, co-catalysts (often organoaluminum compounds) that activate the primary catalyst, or modifiers (donors) that control the stereochemistry and properties of the resulting polymer.

Certain organosilicon compounds, typically alkoxysilanes, are known to be used as external electron donors in Ziegler-Natta polymerization to control the stereoselectivity of polypropylene. However, there are no specific research findings or documented roles for this compound acting as a modifier, co-catalyst, or initiator in polymerization catalysis. Its potential use as a comonomer to introduce triisopropylsilyl side chains into a polymer is plausible but not documented in the available literature.

Stereoselective Catalysis Mediated by this compound-Derived Ligands

Stereoselective catalysis, particularly asymmetric catalysis, relies on the use of chiral ligands to control the three-dimensional structure of the product, often producing one enantiomer in favor of the other. P-chiral phosphine ligands, which have a stereogenic center at the phosphorus atom, are a highly effective class of ligands for achieving high enantioselectivity in reactions such as asymmetric hydrogenation. nih.gov

The synthesis of such specialized ligands is a complex task. nih.govrsc.org A potential synthetic route to a chiral ligand from this compound would require the introduction of chirality, for example, through an asymmetric reaction at the vinyl group, followed by further chemical modifications to install coordinating atoms. While this is a chemically reasonable concept, a search of the scientific literature did not provide any examples of chiral ligands being synthesized from this compound, nor their subsequent application in stereoselective catalysis. mdpi.comnih.gov

Degradation Pathways and Environmental Chemical Transformations of Ethenyl Tri Propan 2 Yl Silane

Hydrolytic Stability and Silicon-Carbon Bond Cleavage Mechanisms

The hydrolytic stability of ethenyl-tri(propan-2-yl)silane is a critical factor in its environmental persistence. Unlike vinyltrialkoxysilanes, which undergo rapid hydrolysis of their Si-O-C bonds, this compound possesses robust silicon-carbon bonds. researchgate.net However, the silicon-carbon bond is not entirely inert and can be cleaved under certain conditions.

The cleavage of the silicon-vinyl carbon bond in vinylsilanes can be facilitated by various reagents, though information specific to environmental conditions is limited. researchgate.net For instance, fluoride (B91410) ions are known to cleave silicon-carbon bonds. researchgate.netcapes.gov.br In the environment, the presence of certain minerals or acidic/basic conditions could potentially promote the hydrolytic cleavage of the Si-C bond, although this process is generally considered to be slow for tetra-alkyl/aryl silanes.

The bulky tri-isopropyl groups on the silicon atom are expected to provide significant steric hindrance, which likely protects the silicon center from nucleophilic attack, thereby enhancing its hydrolytic stability compared to less hindered silanes. ketonepharma.com While direct studies on this compound are scarce, research on related compounds suggests that hydrolysis, if it occurs, would be a slow process in neutral environmental compartments. researchgate.net

Table 1: Factors Influencing Hydrolytic Stability and Si-C Bond Cleavage

| Factor | Influence on Degradation | Rationale |

| Silicon-Carbon Bonds | High Stability | The Si-C bond is inherently stronger and less prone to hydrolysis than Si-O-C bonds found in alkoxysilanes. |

| Steric Hindrance | Increased Stability | The three bulky isopropyl groups physically block the approach of water molecules or other nucleophiles to the silicon atom. ketonepharma.com |

| pH | Potential for Increased Cleavage | Acidic or basic conditions can catalyze the cleavage of Si-C bonds, although this is generally a slow process. researchgate.net |

| Fluoride Ions | Potential for Increased Cleavage | Fluoride has a high affinity for silicon and can promote the cleavage of Si-C bonds. researchgate.netcapes.gov.br |

Oxidative Degradation Pathways of the Ethenyl Moiety and Alkyl Groups

Oxidative processes are significant degradation pathways for this compound, targeting both the reactive ethenyl group and the isopropyl substituents. ketonepharma.com

The carbon-carbon double bond of the ethenyl group is susceptible to oxidation by various environmental oxidants, such as hydroxyl radicals (•OH) and ozone (O3). This can lead to the formation of epoxides, aldehydes, ketones, or carboxylic acids. For example, oxidation could cleave the double bond to yield formaldehyde (B43269) and a tri(propan-2-yl)silanol derivative.

Photochemical Transformations and Radical Chain Reactions in this compound

Photochemical degradation, driven by solar radiation, can play a role in the transformation of this compound, especially in the atmosphere or surface waters. The absorption of UV radiation can lead to the excitation of the molecule and initiate radical chain reactions.

The ethenyl group is a potential chromophore that can absorb UV light, leading to its isomerization or to the formation of radical species. acs.org Photoredox catalysis, a process that can be initiated by visible light in the presence of a photocatalyst, has been shown to drive radical group transfer reactions of vinyl silanes. acs.orgrescorp.org In an environmental context, naturally occurring substances could act as photosensitizers, promoting the degradation of the compound.

Radical reactions can lead to polymerization, or to the cleavage of the Si-C or C-C bonds, resulting in a variety of degradation products. For instance, a radical attack on the ethenyl group could initiate a chain reaction leading to the formation of oligomeric or polymeric materials.

Biotic and Abiotic Degradation Mechanisms in Environmental Mimics (focus on chemical pathways)

The degradation of this compound in the environment is a result of both biotic (biologically mediated) and abiotic (non-biological) processes. science.govnih.gov

Abiotic Degradation: Abiotic degradation in environmental mimics primarily involves hydrolysis and oxidation. science.gov In soil and sediment, mineral surfaces can catalyze hydrolytic reactions. The presence of metal oxides and clays (B1170129) can influence the rate and pathway of degradation. Oxidation by naturally occurring oxidants like manganese oxides can also contribute to the transformation of the compound.

Biotic Degradation: While many organosilicon compounds are resistant to microbial degradation, some can be transformed by microorganisms. nih.gov The biodegradation of this compound would likely proceed through initial enzymatic oxidation of the ethenyl or isopropyl groups. Microorganisms could potentially utilize the organic moieties as a carbon source. The cleavage of the silicon-carbon bond by microbial action is considered a challenging step. nih.gov However, recent research has shown that some engineered enzymes can cleave Si-C bonds in siloxanes, suggesting that similar biotic cleavage for other organosilanes might be possible. ketonepharma.com

Table 2: Potential Degradation Mechanisms in Environmental Mimics

| Degradation Type | Key Chemical Pathways | Potential Products |

| Abiotic | - Hydrolysis (slow) - Oxidation (e.g., by metal oxides) | - Tri(propan-2-yl)silanol - Ethenyl-containing oligomers/polymers - Oxidized organic fragments (aldehydes, ketones) |

| Biotic | - Enzymatic oxidation of ethenyl and isopropyl groups - Potential for slow Si-C bond cleavage | - Alcohols, ketones, and carboxylic acids derived from the organic groups - Tri(propan-2-yl)silanol - CO2, H2O, and silica (B1680970) (complete mineralization) |

Spectroscopic Tracking and Identification of Degradation Intermediates and Products

A variety of spectroscopic techniques are essential for monitoring the degradation of this compound and identifying its transformation products.